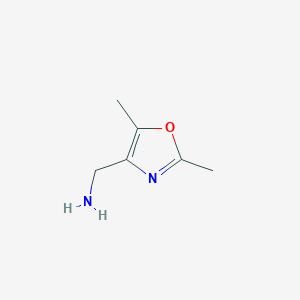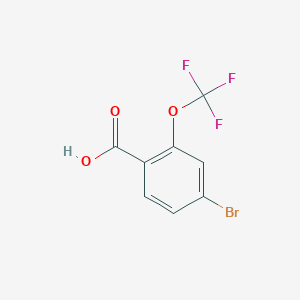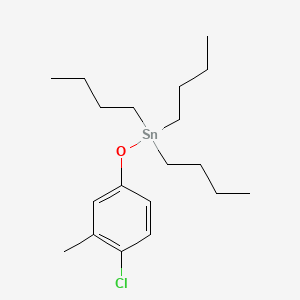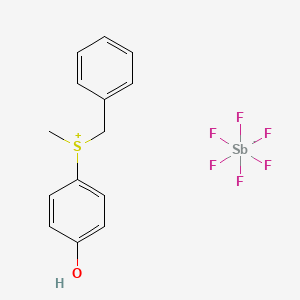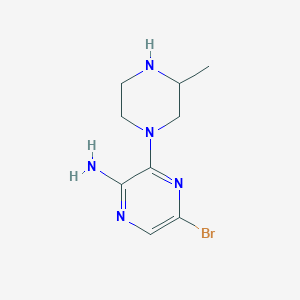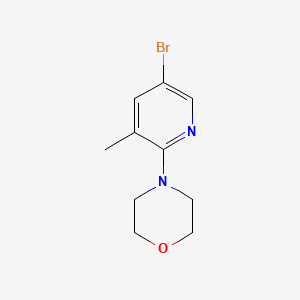
4-(5-Bromo-3-methylpyridin-2-yl)morpholine
Vue d'ensemble
Description
The compound 4-(5-Bromo-3-methylpyridin-2-yl)morpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative includes a 5-bromo-3-methylpyridin-2-yl group attached to the morpholine ring. Morpholine derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of cis-3,5-disubstituted morpholine derivatives has been achieved through diastereoselective electrophile-induced ring closure using bromine, followed by nucleophilic displacement to create different substituted morpholines . Although the specific synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using chemical methods and X-ray crystallography. For example, the structure of a morpholino compound was established through these techniques, confirming the presence of the morpholine ring and the substituents attached to it . Such structural analyses are crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including annulation, condensation, cyclization, and rearrangements . These reactions are essential for the synthesis of complex molecules and can significantly alter the physical and chemical properties of the resulting compounds. The reactivity of morpholine derivatives with other reagents, such as aliphatic amines, can lead to the formation of new compounds with different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. These properties are important for the compound's application in chemical synthesis and pharmaceutical development. Thermal analyses, such as thermogravimetric analysis (TGA), can provide insights into the stability and decomposition patterns of these compounds . Additionally, the presence of specific functional groups can confer selective inhibitory activity against biological targets, as seen with 4-(1,3-Thiazol-2-yl)morpholine derivatives inhibiting phosphoinositide 3-kinase .
Applications De Recherche Scientifique
Synthesis of Potent Antimicrobials
4-(5-Bromo-3-methylpyridin-2-yl)morpholine is valuable in synthesizing potent antimicrobials. Kumar et al. (2007) highlighted its use in producing arecoline derivatives, phendimetrazine, and polygonapholine through a nine-step synthesis process, achieving an overall yield of 36% (Y. C. S. Kumar, M. P. Sadashiva, K. Rangappa, 2007).
Aminocarbonylation Reactions
Takács et al. (2012) explored the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, including the use of morpholine. This palladium-catalyzed reaction showed high reactivity, yielding 4,5-dicarboxamides using primary amines (A. Takács, A. Czompa, Gábor Krajsovszky, P. Mátyus, L. Kollár, 2012).
Ga2X4 Complexes
Beamish et al. (1985) prepared complexes containing Ga-Ga bonds with pyridine and morpholine. The crystal and molecular structure of Ga2Cl4 · 2Pyridine, isostructural with the bromide analogue, was determined, showing significant implications for understanding molecular interactions (J. Beamish, A. Boardman, R. Small, I. J. Worrall, 1985).
Reactivity with Bromopyridazines
Bałoniak and Plas (1981) studied the reaction of 5-bromo-1-(p-bromophenyl)-2-methylpyridazine-3,6-dione with morpholine, leading to the formation of a morpholino compound. This work is significant for understanding morpholine's reactivity in complex organic synthesis (S. Bałoniak, H. Plas, 1981).
Synthesis of Thiazolo[4,5-d]pyrimidines
Rahimizadeh et al. (2011) investigated the synthesis of thiazolo[4,5-d]pyrimidines, which included the substitution of a chlorine atom with morpholine. The synthesized compounds were evaluated for their antibacterial properties, contributing to the development of new antimicrobials (M. Rahimizadeh, M. Bakavoli, A. Shiri, Reyhaneh Faridnia, Parvaneh Pordeli, F. Oroojalian, 2011).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(5-bromo-3-methylpyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLZPQWHEFDNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587798 | |
| Record name | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-3-methylpyridin-2-yl)morpholine | |
CAS RN |
566158-47-2 | |
| Record name | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



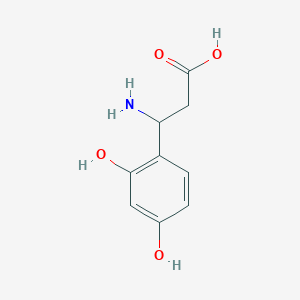
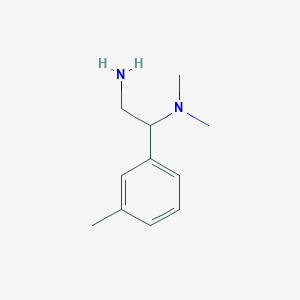
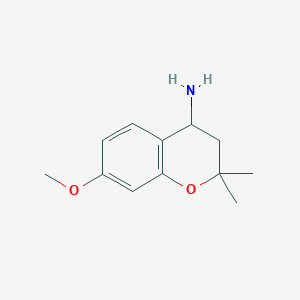

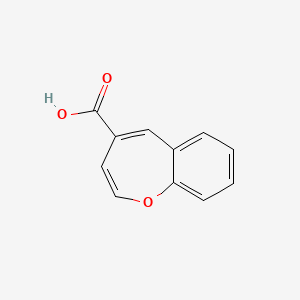
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid ethyl ester](/img/structure/B1284428.png)

